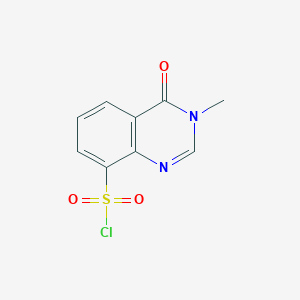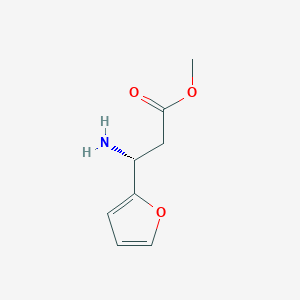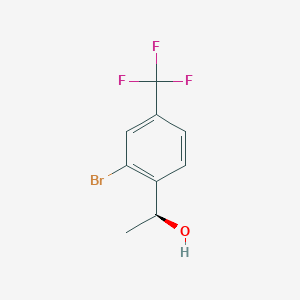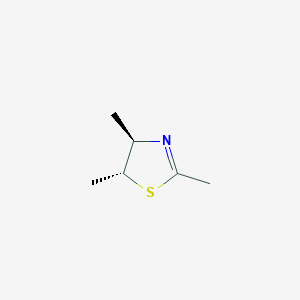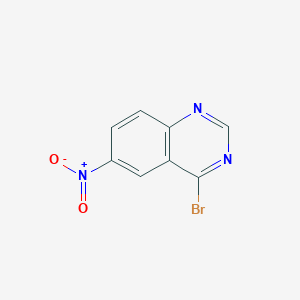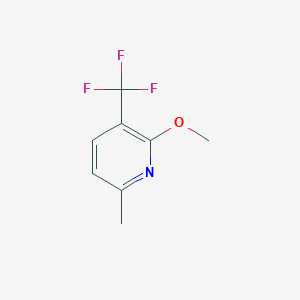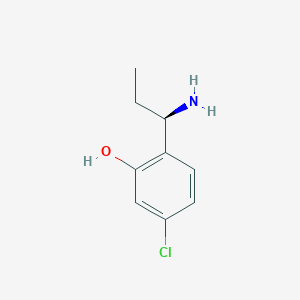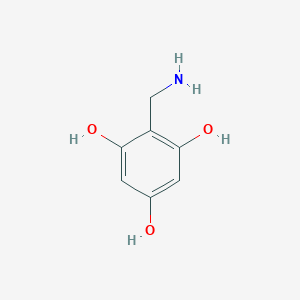![molecular formula C9H9NOS2 B12975731 7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12975731.png)
7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a sulfur atom and a nitrogen atom in a six-membered ring, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes, cyclic 1,3-diketones, and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing acetic acid or acetonitrile medium . This domino cyclization reaction results in the formation of the desired thiazine compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions: 7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazine compounds.
科学的研究の応用
7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress and signaling pathways in biological systems .
類似化合物との比較
2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the methylthio group, resulting in different chemical properties.
7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one: Contains a methylthio group, which enhances its reactivity and potential biological activities.
Phenothiazines: Share a similar thiazine core but with different substituents, leading to varied pharmacological profiles.
Uniqueness: this compound is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activities compared to other thiazine derivatives.
特性
分子式 |
C9H9NOS2 |
|---|---|
分子量 |
211.3 g/mol |
IUPAC名 |
7-methylsulfanyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NOS2/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) |
InChIキー |
RKIDHVSLPIJZCR-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC2=C(C=C1)NC(=O)CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


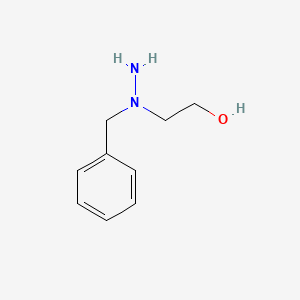
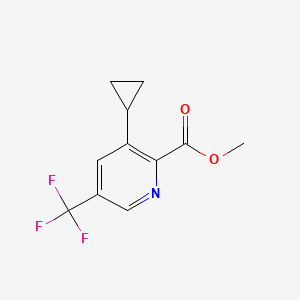
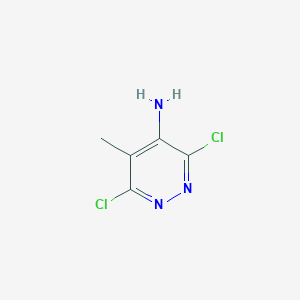
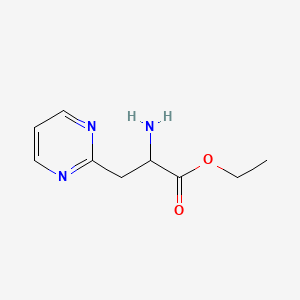
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)
